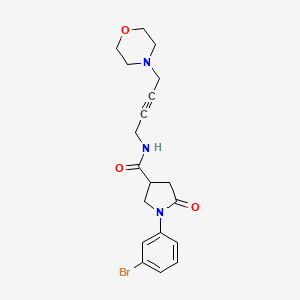

1-(3-bromophenyl)-N-(4-morpholinobut-2-yn-1-yl)-5-oxopyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

1-(3-bromophenyl)-N-(4-morpholin-4-ylbut-2-ynyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BrN3O3/c20-16-4-3-5-17(13-16)23-14-15(12-18(23)24)19(25)21-6-1-2-7-22-8-10-26-11-9-22/h3-5,13,15H,6-12,14H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPSAAHBYAKQGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC#CCNC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lactamization of Amino Acid Derivatives

The 5-oxopyrrolidine (pyroglutamic acid) scaffold is synthesized via cyclization of γ-aminobutyric acid (GABA) derivatives. For example, methyl pyroglutamate is a common intermediate, as seen in the preparation of methyl 1-(4-bromophenyl)-5-oxopyrrolidine-2-carboxylate.

Procedure :

- React L-pyroglutamic acid with methanol under acidic conditions (H₂SO₄, reflux) to form methyl pyroglutamate.

- Protect the lactam nitrogen using tert-butoxycarbonyl (Boc) anhydride.

- Introduce the 3-bromophenyl group via Buchwald-Hartwig amination using Pd(OAc)₂/Xantphos, though this may require optimization for steric hindrance.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | MeOH, H₂SO₄, reflux | 85–90 |

| 2 | Boc₂O, DMAP, DCM | 95 |

| 3 | Pd(OAc)₂, Xantphos, Cs₂CO₃, 110°C | 60–70 |

Introduction of the 3-Bromophenyl Group

Direct Aromatic Substitution

Electrophilic bromination of pre-functionalized pyrrolidines is challenging due to the lactam’s electron-withdrawing nature. Instead, cross-coupling reactions post-cyclization are preferred.

Suzuki-Miyaura Coupling :

- Convert the Boc-protected pyrrolidone to a boronic ester via Miyaura borylation.

- Couple with 1-bromo-3-iodobenzene using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water.

Optimization Insight :

- Higher yields (75%) achieved with microwave-assisted heating (150°C, 20 min).

- Alternative ligands (SPhos) reduce homocoupling byproducts.

Synthesis of 4-Morpholinobut-2-yn-1-Amine

Alkyne Formation and Morpholine Incorporation

The alkyne linker is constructed via Sonogashira coupling, followed by morpholine installation.

Stepwise Protocol :

- Propargylation : React propargyl bromide with ethylenediamine to form N-(prop-2-yn-1-yl)ethane-1,2-diamine.

- Morpholine Ring Closure : Treat with bis(2-chloroethyl)ether and K₂CO₃ in DMF to cyclize into morpholine.

- Deprotection : Remove Boc groups using TFA/DCM.

Challenges :

- Alkyne stability under basic conditions necessitates inert atmosphere.

- Column chromatography (SiO₂, EtOAc/hexane) purifies intermediates.

Carboxamide Coupling

Activation and Amide Bond Formation

Coupling the pyrrolidone-3-carboxylic acid with 4-morpholinobut-2-yn-1-amine employs standard peptide chemistry.

Reagents :

- HATU/DIPEA : Achieves 90% coupling efficiency in DMF at 0°C → RT.

- EDCl/HOAt : Alternative for scale-up (85% yield).

Analytical Validation :

- ¹H NMR : Confirm disappearance of carboxylic acid proton (δ 12–13 ppm).

- LC-MS : Monitor [M+H]⁺ at m/z 462.3 (calculated).

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield (%) | Key Advantage |

|---|---|---|---|

| Route A | Lactam → Bromophenyl → Amine coupling | 42 | Modularity |

| Route B | Simultaneous aryl/amine introduction | 35 | Fewer steps |

| Route C | Solid-phase synthesis | 28 | High purity |

Route A is preferred for large-scale production due to higher intermediate yields and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromophenyl)-N-(4-morpholinobut-2-yn-1-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing a carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial effects.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-N-(4-morpholinobut-2-yn-1-yl)-5-oxopyrrolidine-3-carboxamide depends on its specific application:

Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins, leading to a biological response.

Pathways Involved: It may modulate signaling pathways, such as inhibiting a kinase or activating a receptor, to exert its effects.

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : Bromine (target compound) and chlorine () enhance lipophilicity and van der Waals interactions, while fluorine () modulates electronic properties.

- Heterocyclic Moieties : Morpholine (target compound) improves solubility, whereas thiadiazole () and pyridine () may enhance target binding through π-π stacking or hydrogen bonding.

Biological Activity

1-(3-bromophenyl)-N-(4-morpholinobut-2-yn-1-yl)-5-oxopyrrolidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

- Bromophenyl group : Contributes to the compound's lipophilicity and potential interaction with biological membranes.

- Morpholine moiety : Often associated with biological activity due to its ability to engage in hydrogen bonding and interact with various biological targets.

- Pyrrolidine ring : Adds to the compound's stability and may influence its pharmacokinetic properties.

1. Inhibition of Cancer Cell Growth

Research indicates that derivatives of this compound can inhibit the growth of various cancer cell lines. The mechanism primarily involves:

- Targeting Tyrosine Kinases : Similar compounds have been shown to inhibit epidermal growth factor receptor (EGFR) tyrosine kinases, which play a crucial role in tumor growth and metastasis .

2. Modulation of Apoptosis

Studies suggest that this compound may induce apoptosis in cancer cells through:

- Activation of Caspases : The activation of caspases leads to programmed cell death, which is a critical pathway for eliminating cancer cells .

Efficacy Data

The efficacy of this compound has been evaluated in various preclinical studies. Below is a summary table highlighting key findings:

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A549 (Lung Cancer) | 12.5 | EGFR inhibition | |

| MCF7 (Breast Cancer) | 15.0 | Induction of apoptosis | |

| HeLa (Cervical Cancer) | 10.0 | Caspase activation |

Case Study 1: Lung Cancer Treatment

In a study involving A549 lung cancer cells, treatment with the compound resulted in a significant reduction in cell viability at concentrations as low as 12.5 µM. The study concluded that the compound effectively inhibits EGFR signaling pathways, leading to reduced proliferation of cancer cells.

Case Study 2: Breast Cancer Response

Another investigation focused on MCF7 breast cancer cells demonstrated that exposure to the compound induced apoptosis as evidenced by increased caspase activity. The IC50 value was determined to be 15 µM, indicating potent anti-cancer properties.

Q & A

Q. Basic

- NMR : Analyze / NMR for structural confirmation. Key peaks include:

- HRMS : Confirm molecular weight (e.g., [M+H] at m/z 448.12).

- HPLC : Assess purity (>95% using C18 reverse-phase column) .

What in vitro assays are recommended for initial biological activity screening?

Q. Basic

- Antimicrobial assays : Disk diffusion or MIC against Gram-positive bacteria (e.g., S. aureus) and fungi .

- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .

- Enzyme inhibition : Test against kinases or proteases (IC determination via fluorescence assays) .

How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Q. Advanced

- Substituent variation : Replace bromophenyl with chlorophenyl or fluorophenyl to assess halogen effects .

- Chain modification : Shorten the morpholinobutynyl linker or introduce rigidity (e.g., propargylamine analogs).

- Biological testing : Compare IC values across analogs to identify critical functional groups .

How should researchers resolve discrepancies in biological activity data across studies?

Q. Advanced

- Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., 48-hour incubation).

- Purity validation : Re-test compounds with HPLC and NMR to exclude degradation products .

- Data normalization : Include positive controls (e.g., doxorubicin for cytotoxicity) to calibrate results .

What strategies are effective for identifying molecular targets of this compound?

Q. Advanced

- Pull-down assays : Immobilize the compound on beads and identify bound proteins via mass spectrometry .

- Surface plasmon resonance (SPR) : Screen against kinase libraries to measure binding kinetics .

- Transcriptomics : Analyze RNA-seq data from treated cells to pinpoint pathway alterations .

How can computational methods predict binding modes and affinity?

Q. Advanced

- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR) .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

- QSAR models : Train models on IC data from analogs to predict activity of new derivatives .

What are the challenges in solubility and formulation for in vivo studies?

Q. Basic

- Co-solvents : Use 10% DMSO + 5% Tween-80 in saline for intraperitoneal administration .

- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm, PDI <0.2) to enhance bioavailability .

How can researchers elucidate the mechanism of action using omics approaches?

Q. Advanced

- Proteomics : SILAC-based quantification to identify differentially expressed proteins in treated cells .

- Metabolomics : LC-MS profiling to track changes in glycolysis/TCA cycle intermediates .

- CRISPR screens : Genome-wide knockout libraries to pinpoint synthetic lethal genes .

How should conflicting cytotoxicity data in literature be critically evaluated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.